molecular formula C13H21NO B13316430 2-(Pentylamino)-2-phenylethan-1-ol

2-(Pentylamino)-2-phenylethan-1-ol

Cat. No.: B13316430
M. Wt: 207.31 g/mol
InChI Key: FOXVRTVIOICVLP-UHFFFAOYSA-N
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Description

2-(Pentylamino)-2-phenylethan-1-ol is an organic compound that features both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentylamino)-2-phenylethan-1-ol typically involves the reaction of phenylacetaldehyde with pentylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Pentylamino)-2-phenylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-(Pentylamino)-2-phenylethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentylamino)-2-phenylethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: Similar structure but lacks the amine group.

    2-Amino-2-phenylethanol: Similar structure but with a different alkyl chain.

    Phenethylamine: Similar backbone but lacks the hydroxyl group.

Uniqueness

2-(Pentylamino)-2-phenylethan-1-ol is unique due to the presence of both an amine and an alcohol functional group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(pentylamino)-2-phenylethanol

InChI

InChI=1S/C13H21NO/c1-2-3-7-10-14-13(11-15)12-8-5-4-6-9-12/h4-6,8-9,13-15H,2-3,7,10-11H2,1H3

InChI Key

FOXVRTVIOICVLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(CO)C1=CC=CC=C1

Origin of Product

United States

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